molecular formula C19H15Cl2NO4 B12474635 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12474635
M. Wt: 392.2 g/mol
InChI Key: JWFWDJORBGYUQW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and two chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 3-chlorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purities. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate lies in its specific substitution pattern and the presence of both chlorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15Cl2NO4

Molecular Weight

392.2 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C19H15Cl2NO4/c20-14-6-4-12(5-7-14)17(23)11-26-19(25)13-8-18(24)22(10-13)16-3-1-2-15(21)9-16/h1-7,9,13H,8,10-11H2

InChI Key

JWFWDJORBGYUQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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